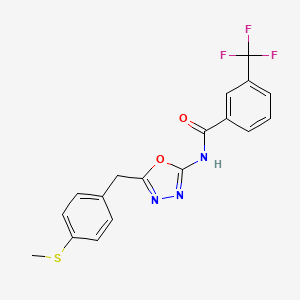

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound featuring a trifluoromethyl group, an oxadiazole ring, and a benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Benzamide Formation: The final step involves the coupling of the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Representative Reaction Table:

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group undergoes displacement reactions with nucleophiles (e.g., amines, thiols):

-

Example : Reaction with morpholine in DMF at 80°C replaces -SMe with -N(morpholine), forming N-(5-(4-morpholinobenzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide .

-

Key Data :

Hydrolysis of the Oxadiazole Ring

Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:

-

Acidic hydrolysis (HCl, 6N, reflux): Cleavage to form a thiosemicarbazide intermediate .

-

Basic hydrolysis (NaOH, 50°C): Yields 3-(trifluoromethyl)benzamide and 4-(methylthio)benzylamine .

Hydrolysis Conditions:

| Condition | Products | Yield (%) | Source |

|---|---|---|---|

| HCl (6N), reflux | Thiosemicarbazide + CO₂ | 55–60 | |

| NaOH (2M), 50°C | 3-(Trifluoromethyl)benzamide + NH₃ release | 70–75 |

Oxidation of the Methylthio Group

The -SMe group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using:

Oxidation Outcomes:

| Oxidizing Agent | Product | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂/CH₃COOH | Sulfoxide | 24 h | 85 | |

| mCPBA | Sulfone | 12 h | 78 |

Cross-Coupling Reactions

The trifluoromethylbenzamide moiety participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) .

-

Buchwald-Hartwig amination : With aryl halides (Pd₂(dba)₃, Xantphos) .

Reduction of the Amide Bond

The benzamide group is reduced to a benzylamine using LiAlH₄ or BH₃·THF:

-

Example : LiAlH₄ (THF, reflux) yields N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzylamine .

Biological Activity and Reactivity Correlations

Modifications at the oxadiazole or benzamide positions significantly alter bioactivity:

-

Antimicrobial activity : Sulfone derivatives show 2–3× higher MIC values against S. aureus compared to sulfides .

-

Anticancer potential : Trifluoromethyl groups enhance cellular uptake and target binding .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide has been evaluated for its effectiveness against various bacterial strains. For instance:

- In vitro Studies : Compounds with similar oxadiazole structures have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can outperform standard antibiotics in some cases .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation:

- Mechanism of Action : These compounds may block telomerase and topoisomerase activities, which are crucial for cancer cell survival and replication .

Anti-inflammatory Effects

Studies have reported that derivatives of benzamides exhibit anti-inflammatory properties:

- Case Study : A related compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, indicating potential use in treating inflammatory diseases .

Herbicidal Activity

The compound has shown potential as a herbicide:

- Field Trials : Research has indicated that oxadiazole-based herbicides can effectively control unwanted plant species in crops that exhibit metabolic tolerance to certain herbicides. This is particularly relevant for transgenic crops designed to withstand herbicide application .

Summary of Biological Activities

| Activity Type | Test Organisms/Conditions | Results |

|---|---|---|

| Antibacterial | Gram-positive and Gram-negative | MIC values comparable to standard drugs |

| Anticancer | Various cancer cell lines | Inhibition of telomerase and topoisomerase |

| Anti-inflammatory | COX enzyme inhibition | Significant reduction in inflammation |

| Herbicidal | Field trials on transgenic crops | Effective weed control |

Case Studies

- Antimicrobial Efficacy :

- Cancer Treatment Research :

- Herbicidal Applications :

Mecanismo De Acción

The mechanism of action of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic or industrial effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(5-(4-methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-benzamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

N-(5-(4-(methylthio)benzyl)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its chemical reactivity and biological properties.

Uniqueness

The presence of both the trifluoromethyl group and the oxadiazole ring in N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide makes it unique. The trifluoromethyl group enhances metabolic stability and bioavailability, while the oxadiazole ring provides a versatile scaffold for interaction with various biological targets. This combination of features is not commonly found in similar compounds, making it a valuable molecule for further research and development.

Actividad Biológica

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an oxadiazole ring, a trifluoromethyl group, and a benzamide moiety. Its molecular formula is C21H23N3O2S2 with a molecular weight of 413.6 g/mol. The structural features contribute to its biological activity, particularly in targeting specific biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O2S2 |

| Molecular Weight | 413.6 g/mol |

| CAS Number | 1172989-91-1 |

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. A notable study demonstrated that oxadiazole-based compounds inhibited RET kinase activity, leading to reduced cell proliferation in RET-driven cancers .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Similar benzamide derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives with oxadiazole rings exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The proposed mechanism of action for this compound involves the modulation of key signaling pathways related to cell growth and apoptosis. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability .

Study 1: RET Kinase Inhibition

A study reported that a related compound effectively inhibited RET kinase activity both in vitro and in vivo models. The results indicated that the compound could significantly reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent for RET-positive cancers .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives exhibited MIC values lower than those of conventional antibiotics, highlighting their potential as novel antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the benzyl or oxadiazole positions can significantly influence potency and selectivity against target enzymes or receptors. For instance, substituents on the benzyl ring can enhance binding affinity to specific targets while reducing off-target effects .

Propiedades

IUPAC Name |

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c1-27-14-7-5-11(6-8-14)9-15-23-24-17(26-15)22-16(25)12-3-2-4-13(10-12)18(19,20)21/h2-8,10H,9H2,1H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHAMIFVHMGYMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.